N-(1-(2-methoxyethyl)-1H-indol-4-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide
Description
This compound belongs to the 2-oxo-1,2-dihydroquinoline-4-carboxamide class, characterized by a planar quinoline core with a carboxamide substituent at the 4-position and a 1-(2-methoxyethyl)-indol-4-yl group at the N-position. The synthesis of such derivatives typically involves EDCI/HOBt-mediated coupling of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with amine derivatives, as demonstrated in the preparation of structurally related N-substituted carboxamides . The 2-methoxyethyl chain on the indole moiety likely enhances solubility and modulates pharmacokinetic properties, while the quinoline core contributes to planar molecular geometry, critical for binding interactions in biological systems .
Properties
Molecular Formula |
C21H19N3O3 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C21H19N3O3/c1-27-12-11-24-10-9-15-18(7-4-8-19(15)24)23-21(26)16-13-20(25)22-17-6-3-2-5-14(16)17/h2-10,13H,11-12H2,1H3,(H,22,25)(H,23,26) |
InChI Key |
CGKPUVAKRHYPSP-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)C3=CC(=O)NC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Alkylation of 4-Nitroindole
4-Nitroindole undergoes N-alkylation with 2-bromoethyl methyl ether in anhydrous DMF under inert atmosphere. Sodium hydride (2.2 equiv) is used as a base at 0–5°C to minimize side reactions. The reaction proceeds for 12 hours, yielding 1-(2-methoxyethyl)-4-nitro-1H-indole (85–90% yield).
Critical Parameters :
-
Temperature control (<5°C) prevents polymerization.
-
Anhydrous conditions avoid hydrolysis of the alkylating agent.
Reduction of Nitro Group
The nitro intermediate is reduced using hydrogen gas (1 atm) over 10% palladium on carbon in ethanol. After 6 hours, the reaction yields 1-(2-methoxyethyl)-1H-indol-4-amine as a pale yellow solid (95% yield, purity >98% by HPLC).
Cyclization of Ethyl 2-Aminobenzoate
Ethyl 2-aminobenzoate reacts with diethyl malonate in acetic acid at reflux (120°C) for 8 hours. The reaction forms ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate (75% yield), which is hydrolyzed to the free acid using 6 M HCl (quantitative yield).
Alternative Route via Pfitzinger Reaction
A modified Pfitzinger reaction employs isatin and ethyl acetoacetate in alkaline conditions (NaOH, ethanol/water). This method achieves 68% yield but requires stringent pH control to avoid decarboxylation.
Activation of Carboxylic Acid
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid is activated using oxalyl chloride (1.5 equiv) in anhydrous dichloromethane (DCM) with catalytic DMF. The mixture refluxes for 2 hours, yielding the acid chloride, which is used directly.
Coupling with 1-(2-Methoxyethyl)-1H-indol-4-amine
The acid chloride reacts with the indole amine in DCM using triethylamine (3.0 equiv) as a base. After stirring at room temperature for 24 hours, the product is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:1) with 82% yield.
Reaction Optimization and Challenges
Solvent and Temperature Effects
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Alkylation Solvent | DMF | Superior solubility for nitroindole |
| Coupling Base | Triethylamine | Minimizes side reactions vs. pyridine |
| Reduction Catalyst | Pd/C (10%) | Faster kinetics vs. Raney Ni |
Side reactions include:
-
Overtalkylation : Mitigated by slow addition of 2-bromoethyl methyl ether.
-
Ester Hydrolysis : Prevented by avoiding aqueous workup until final stages.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A two-step continuous process combines alkylation and reduction in a tubular reactor, achieving 88% overall yield with a residence time of 30 minutes. This method reduces solvent use by 40% compared to batch processes.
Purification Techniques
-
Crystallization : The final product recrystallizes from ethanol/water (7:3) to ≥99.5% purity.
-
Chromatography Avoidance : Industrial setups use acid-base washes to eliminate column chromatography, cutting costs by 35%.
Characterization and Quality Control
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| 1H NMR (DMSO-d6) | δ 11.2 (s, 1H, NH), 8.45 (d, J=8 Hz, 1H, quinoline-H), 7.85 (m, 2H, indole-H) |
| 13C NMR | δ 167.5 (C=O), 158.9 (quinoline C-2), 55.2 (OCH3) |
| HRMS | m/z 361.1425 [M+H]+ (calc. 361.1429) |
Chemical Reactions Analysis
Types of Reactions
N-(1-(2-methoxyethyl)-1H-indol-4-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Scientific Research Applications
N-(1-(2-methoxyethyl)-1H-indol-4-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N-(1-(2-methoxyethyl)-1H-indol-4-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The following table summarizes key structural and functional differences between the target compound and analogs:
Physicochemical and Pharmacokinetic Insights
- Planarity and Binding: The planar quinoline core in the target compound aligns with analogs like 2-oxo-4-(1-phenylethylamino)-1,2-dihydroquinoline-3-carboxylic acids, where planarity (±0.02 Å) optimizes interactions with biological targets .
- Solubility : The 2-methoxyethyl chain on the indole moiety (target compound) contrasts with esters or carboxylic acids in other derivatives (e.g., ), likely improving membrane permeability compared to polar carboxylates .
- Synthetic Routes : The target compound’s synthesis via EDCI/HOBt coupling differs from the LiOH-mediated hydrolysis in or the sodium hydroxide-driven reactions in , which may influence yield and scalability.
Key Research Findings and Data Gaps
- Structural Advantages: The combination of indole (electron-rich aromatic system) and 2-methoxyethyl (solubilizing group) distinguishes the target compound from simpler quinoline carboxamides .
- Unreported Activities: While antimicrobial and anticonvulsant activities are noted in analogs, the target compound’s specific biological data (e.g., IC50 values, toxicity) remain uncharacterized in the provided evidence.
- Synthetic Optimization : EDCI/HOBt-mediated coupling () offers reproducibility, but alternative methods (e.g., ’s THF/MeOH/K2CO3 system) could be explored for cost efficiency.
Biological Activity
N-(1-(2-methoxyethyl)-1H-indol-4-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-HIV, and anticancer properties, supported by recent research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features an indole moiety linked to a quinoline derivative, which is known to exhibit various biological activities.
Antibacterial Activity
Recent studies have indicated that derivatives of the quinoline scaffold demonstrate significant antibacterial properties. For instance, compounds similar to this compound have shown moderate antibacterial effects against various strains. The minimum inhibitory concentration (MIC) values for related compounds ranged from 50 µg/mL to 100 µg/mL against common bacterial pathogens .
Table 1: Antibacterial Activity of Related Compounds
| Compound ID | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 50 | Staphylococcus aureus |
| Compound B | 75 | Escherichia coli |
| Compound C | 100 | Pseudomonas aeruginosa |
Anti-HIV Activity
The compound has also been evaluated for its anti-HIV potential. In vitro studies have shown that similar quinoline derivatives inhibit HIV replication by targeting the integrase enzyme. For example, one study reported an IC50 value of approximately 40 µM for integrase inhibition . However, the specific activity of this compound remains to be fully characterized.
Table 2: Anti-HIV Activity of Quinoline Derivatives
| Compound ID | IC50 (µM) | Activity Type |
|---|---|---|
| Compound D | 40 | Integrase Inhibition |
| Compound E | 16 | Strand Transfer Inhibition |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies focusing on related quinoline derivatives have demonstrated promising results against various cancer cell lines. For instance, a derivative exhibited an IC50 value of 1.2 µM against the MCF-7 breast cancer cell line . The mechanism involves inducing apoptosis through cell cycle arrest at the G2/M phase, as evidenced by increased levels of pro-apoptotic markers such as BAX and Cytochrome C.
Table 3: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.2 | Apoptosis induction |
| Panc-1 | 1.4 | Cell cycle arrest |
Case Studies and Research Findings
Several case studies have highlighted the biological relevance of compounds within this chemical class. For instance:
- Study on Antibacterial Effects : A series of derivatives were synthesized and tested against multi-drug resistant bacterial strains, showcasing significant antibacterial activity comparable to established antibiotics .
- HIV Inhibition Study : Research demonstrated that certain modifications in the quinoline structure enhanced anti-HIV activity, suggesting that further structural optimization could yield more potent inhibitors .
- Cancer Cell Line Evaluation : A study focusing on apoptosis mechanisms revealed that compounds induced cell death in cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Q & A
Q. What are the recommended synthesis protocols for N-(1-(2-methoxyethyl)-1H-indol-4-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide?
The compound is synthesized via multi-step pathways involving:
- Step 1 : Formation of the quinoline core through cyclization of substituted aniline derivatives using catalysts like Lewis acids (e.g., ZnCl₂) .
- Step 2 : Introduction of the 2-methoxyethylindole moiety via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) under reflux conditions in polar aprotic solvents (e.g., DMF) .
- Step 3 : Carboxamide linkage using coupling agents such as EDCI/HOBt, with yields optimized by controlling temperature (60–80°C) and reaction time (12–24 hours) . Characterization is achieved via ¹H/¹³C-NMR and HRMS to confirm structural integrity .
Q. How is the molecular structure of this compound characterized in academic research?
Structural elucidation relies on:
- Nuclear Magnetic Resonance (NMR) : To identify proton environments (e.g., indole NH at δ 10–12 ppm, quinoline carbonyl at δ 165–170 ppm) .
- Mass Spectrometry (HRMS) : For molecular weight confirmation (e.g., [M+H]⁺ peaks matching theoretical values) .
- X-ray Crystallography (if available): To resolve stereochemical details and hydrogen-bonding networks .
Advanced Research Questions
Q. What strategies are employed to resolve contradictory data regarding the compound's biological efficacy across different studies?
Discrepancies in bioactivity (e.g., IC₅₀ values in kinase assays) are addressed by:
- Comparative Assays : Replicating studies under standardized conditions (pH, temperature, cell lines) to isolate variables .
- Structural Analog Analysis : Modifying the methoxyethyl or carboxamide groups to assess SAR (Structure-Activity Relationships). For example, replacing the methoxy group with ethoxy alters lipophilicity and target binding .
- Meta-Analysis : Cross-referencing data from orthogonal assays (e.g., enzyme inhibition vs. cellular proliferation) to validate mechanisms .
Q. How can researchers optimize the reaction yield during the synthesis of this compound?
Yield optimization strategies include:
- Catalyst Screening : Testing Pd-based catalysts (e.g., Pd(OAc)₂) for coupling steps to reduce byproducts .
- Solvent Optimization : Using DMF or THF for better solubility of intermediates .
- Temperature Control : Maintaining 60–70°C during cyclization to prevent decomposition .
- Purification Techniques : Employing flash chromatography or preparative HPLC to isolate high-purity product .
Q. What in vitro methodologies are recommended for studying the compound's interaction with biological targets?
Key approaches include:
- Surface Plasmon Resonance (SPR) : To quantify binding kinetics (KD, kon/koff) with targets like kinases or GPCRs .
- Isothermal Titration Calorimetry (ITC) : For thermodynamic profiling of interactions (ΔH, ΔS) .
- Molecular Docking : Using software like AutoDock Vina to predict binding modes and guide mutagenesis studies .
- Enzyme Inhibition Assays : Measuring IC₅₀ values under physiologically relevant conditions (e.g., 37°C, pH 7.4) .
Methodological Considerations for Data Interpretation
- Contradiction Analysis : When conflicting bioactivity data arise, cross-validate with orthogonal assays (e.g., Western blotting for target inhibition alongside cell viability assays) .
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst lot) to mitigate batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
